![molecular formula C21H23BrN4O3 B15330103 Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate is a compound of interest due to its structure that integrates elements of benzo[e][1,4]diazepin and pyridyl groups. This unique composition allows it to possess potential pharmacological activities and scientific research relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One of the feasible synthetic routes starts with the preparation of the benzo[e][1,4]diazepin scaffold. Following that, bromination at the 7-position is carried out under controlled conditions. Subsequent steps involve the incorporation of the 2-hydroxypropyl amine and pyridyl groups, which requires careful control of reaction conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of such a compound would require optimization of each step. This includes ensuring the availability of starting materials, employing catalysts to increase the reaction rates, and using high-efficiency purification techniques to maintain the product's integrity. Techniques like high-performance liquid chromatography (HPLC) could be crucial for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the 2-hydroxypropyl moiety can be subjected to oxidation.
Reduction: Reduction reactions can target the bromo-substituted benzodiazepine ring to modify its properties.
Substitution: The bromine atom is a good leaving group and can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in the presence of acetone for a halogen exchange reaction.
Major Products Formed
Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.
Reduction: A debrominated derivative of the benzodiazepine ring.
Substitution: Introduction of different substituents like alkyl or aryl groups replacing bromine.
Aplicaciones Científicas De Investigación
In Chemistry
This compound is used as a starting material for the synthesis of various derivatives, aiding in the study of structure-activity relationships (SAR) in medicinal chemistry.
In Biology
The unique pharmacophore present in the compound could be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
In Medicine
Due to the presence of the benzodiazepine core, this compound could be a lead compound in the development of anxiolytic or anticonvulsant drugs.
In Industry
The structural complexity makes it suitable for use in creating specialized materials for pharmaceuticals and in the development of diagnostic tools.
Mecanismo De Acción
The compound's mechanism of action likely involves interaction with specific molecular targets such as GABA-A receptors, similar to other benzodiazepines. Its binding may modulate the receptor's activity, leading to its pharmacological effects. The presence of the pyridyl group may enhance its affinity and specificity towards particular targets.
Comparación Con Compuestos Similares
Unique Features
The presence of the 7-bromo substituent and the 2-hydroxypropyl amine moiety gives it distinct physicochemical properties.
The pyridyl group contributes to its unique binding characteristics.
Similar Compounds
Diazepam: A simpler benzodiazepine without the pyridyl and hydroxypropyl modifications.
Alprazolam: A benzodiazepine with a triazole ring instead of a pyridyl ring.
Comparison Highlight: Compared to Diazepam and Alprazolam, Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate exhibits unique structural elements that may confer different pharmacokinetic and dynamic profiles.
Propiedades
IUPAC Name |
methyl 3-[7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFDJGDMKFNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
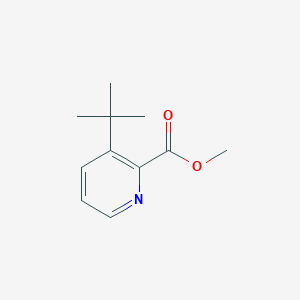
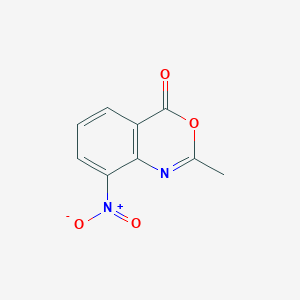

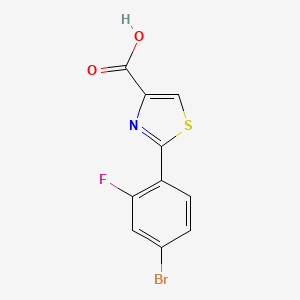
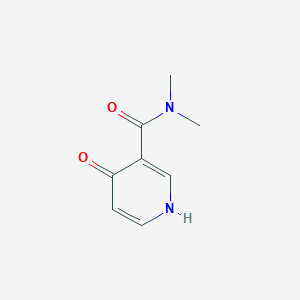
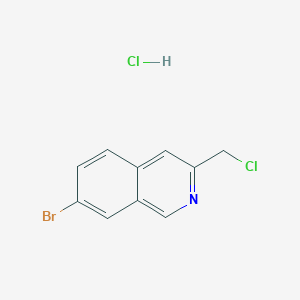

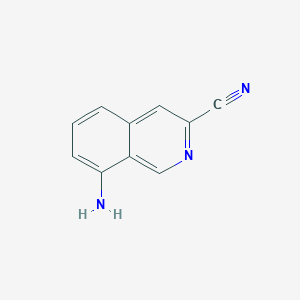

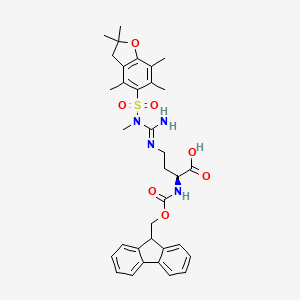
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

